molecular formula C11H8F2N2O B13134863 4-(Difluoromethoxy)-3,3'-bipyridine

4-(Difluoromethoxy)-3,3'-bipyridine

Cat. No.: B13134863
M. Wt: 222.19 g/mol
InChI Key: SUKVXVPNIPXRSE-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-3,3’-bipyridine is an organic compound that belongs to the class of bipyridines, which are characterized by two pyridine rings connected by a single bond. The presence of the difluoromethoxy group adds unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-3,3’-bipyridine typically involves the introduction of the difluoromethoxy group into a bipyridine framework. One common method involves the reaction of 4-hydroxy-3,3’-bipyridine with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and recycling of reagents to minimize waste and reduce costs. The reaction conditions are carefully controlled to achieve the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-3,3’-bipyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bipyridine rings into dihydropyridine derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halides or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

4-(Difluoromethoxy)-3,3’-bipyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-3,3’-bipyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)-3,3’-bipyridine: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.

    3,3’-Bipyridine: Lacks the difluoromethoxy group, making it less reactive in certain chemical reactions.

    4-(Methoxy)-3,3’-bipyridine: Contains a methoxy group, which has different electronic and steric properties compared to the difluoromethoxy group.

Uniqueness

4-(Difluoromethoxy)-3,3’-bipyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H8F2N2O

Molecular Weight

222.19 g/mol

IUPAC Name

4-(difluoromethoxy)-3-pyridin-3-ylpyridine

InChI

InChI=1S/C11H8F2N2O/c12-11(13)16-10-3-5-15-7-9(10)8-2-1-4-14-6-8/h1-7,11H

InChI Key

SUKVXVPNIPXRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)OC(F)F

Origin of Product

United States

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